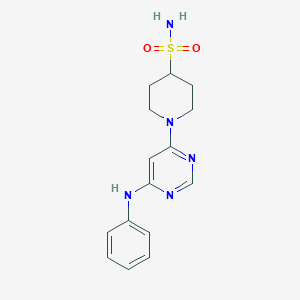![molecular formula C19H25N3O2 B7436181 N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide, also known as CPP-109, is a synthetic compound that has been extensively researched for its potential therapeutic effects. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. CPP-109 has been studied for its ability to modulate GABA receptors, leading to potential applications in the treatment of addiction, anxiety, and other neurological disorders.
Mécanisme D'action
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide works by modulating GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in regulating neuronal activity. N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide binds to GABA receptors and enhances their activity, leading to a decrease in neuronal excitability. This effect is thought to underlie its potential therapeutic effects in addiction and other neurological disorders.
Biochemical and Physiological Effects:
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can increase GABA receptor activity in the brain, leading to a decrease in neuronal excitability. This effect is thought to underlie its potential therapeutic effects in addiction and other neurological disorders. N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA receptors in the brain and their potential therapeutic effects. However, one limitation is that N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide. One area of interest is its potential as a treatment for other types of addiction, such as opioid addiction. Another area of research could explore the potential use of N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide in the treatment of other neurological disorders, such as epilepsy or Parkinson's disease. Additionally, future research could focus on developing new derivatives of N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide with improved pharmacokinetic properties or alternative mechanisms of action.
Méthodes De Synthèse
The synthesis of N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide involves several steps, starting with the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. The N-methylcyclohexylamine is then reacted with 3-(cyanomethoxy)benzoyl chloride to form the intermediate, N-[3-(cyanomethoxy)phenyl]-N-methylcyclohexylamine. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide.
Applications De Recherche Scientifique
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic effects. One area of research has focused on its potential as a treatment for addiction, particularly cocaine addiction. Studies have shown that N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide can reduce cocaine-seeking behavior in animal models, and clinical trials have been conducted to assess its efficacy in humans. Other areas of research have explored the potential use of N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide in the treatment of anxiety, depression, and other neurological disorders.
Propriétés
IUPAC Name |
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-10-12-24-18-8-4-7-17(13-18)21-19(23)22-11-9-16(14-22)15-5-2-1-3-6-15/h4,7-8,13,15-16H,1-3,5-6,9,11-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBBXRHBUQIZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCN(C2)C(=O)NC3=CC(=CC=C3)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)
![3-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyrrolidine-1-carboxamide](/img/structure/B7436133.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide](/img/structure/B7436141.png)

![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)
![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)


![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)